The synthesis of CC-11006 involves several intricate steps designed to yield enantiomerically pure forms from chiral starting materials. A common synthetic route includes the reaction of specific piperidine derivatives with isoindole precursors under controlled conditions. This process typically requires careful optimization of reaction parameters to achieve high yields and purity.
CC-11006 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key components include:
The molecular formula of CC-11006 is C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 288.30 g/mol. The compound's structure has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the presence and arrangement of its functional groups .
CC-11006 undergoes several chemical transformations that are essential for its pharmacological activity:
The stability of CC-11006 in biological systems is crucial for maintaining its therapeutic effects. Studies have shown that the compound can be metabolized in vivo, leading to diverse metabolites that interact differently with cellular targets .
CC-11006 exerts its biological effects primarily through immunomodulation:
Research indicates that CC-11006 interacts with various proteins involved in immune signaling pathways and cell proliferation, highlighting its potential as a therapeutic agent in treating hematological cancers and autoimmune diseases .
CC-11006 is typically presented as a white solid with a melting point around 150–155 °C. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
The compound exhibits significant stability under physiological conditions but may undergo hydrolysis or racemization under certain circumstances:
Relevant data from studies suggest that the compound's pharmacokinetics can be influenced by co-administered drugs through interactions with metabolic pathways involving cytochrome P450 enzymes .
CC-11006 has been primarily explored for its applications in oncology:
Clinical trials are ongoing to further establish the therapeutic potential of CC-11006 in various malignancies and inflammatory diseases, demonstrating its relevance in modern pharmacotherapy .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4